N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S3 and its molecular weight is 457.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity
Researchers have synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, including structures similar to the compound , to evaluate their antitumor activity. These compounds showed potent anticancer activities comparable to doxorubicin against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study highlighted compounds that were nearly as active as doxorubicin, demonstrating significant potential for cancer treatment research (Hafez & El-Gazzar, 2017).
Antimicrobial Activities
Another study focused on thiazole and fused derivatives for their antimicrobial activities. While not directly mentioning the exact compound, similar chemical structures were investigated for their efficacy against bacterial and fungal isolates. The research discovered that some newly synthesized derivatives exhibited significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Glutaminase Inhibitors for Cancer Treatment
A related study on BPTES analogs, compounds with a similar molecular backbone, aimed to identify potent glutaminase inhibitors. These inhibitors have therapeutic potential in cancer treatment by targeting glutaminase, an enzyme involved in cancer cell metabolism. The research found that certain analogs retained the potency of BPTES while offering improved solubility, indicating a promising avenue for developing new cancer therapies (Shukla et al., 2012).
Dual Inhibitors for Cancer Therapy
Furthermore, derivatives of thieno[2,3-d]pyrimidine demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. These enzymes are critical for DNA synthesis and cell proliferation, making them targets for cancer therapy. The study identified compounds that showed significant potency, offering insights into the design of new cancer treatments (Gangjee et al., 2008).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-15-5-2-4-14(12-15)22-18(25)13-30-21-23-17-8-11-29-19(17)20(26)24(21)9-7-16-6-3-10-28-16/h2-6,8,10-12H,7,9,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTVDRNRCASNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.